Desethyloxybutynin-d5 (hydrochloride)

LC-MS/MS Bioanalysis Stable Isotope Dilution

Desethyloxybutynin-d5 (hydrochloride) is a deuterium-labeled analog of the active oxybutynin metabolite, N-desethyloxybutynin. It serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS assays.

Molecular Formula C20H28ClNO3
Molecular Weight 370.9 g/mol
Cat. No. B12363342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesethyloxybutynin-d5 (hydrochloride)
Molecular FormulaC20H28ClNO3
Molecular Weight370.9 g/mol
Structural Identifiers
SMILESCCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m0./s1/i1D3,2D2;
InChIKeyDSWCYTSHCYXHGW-OGZAJPJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desethyloxybutynin-d5 (hydrochloride): A Stable Isotope-Labeled Internal Standard for Oxybutynin Metabolite Quantification in Bioequivalence Studies


Desethyloxybutynin-d5 (hydrochloride) is a deuterium-labeled analog of the active oxybutynin metabolite, N-desethyloxybutynin . It serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS assays . The compound is distinguished by the incorporation of five deuterium atoms on the ethylamino side chain, resulting in a molecular weight increase of 5.02 Da compared to the unlabeled hydrochloride salt [1]. This mass shift enables accurate compensation for matrix effects and ionization variability during the analysis of desethyloxybutynin in complex biological matrices [2].

Workflow LC-MS/MS stable isotope dilution analysis of oxybutynin metabolite in complex biological matrices
Selection Deuterium-labeled SIL-IS with defined mass shift for matrix effect compensation
Use Context Human plasma research matrix analysis and preclinical PK bioanalysis

Why Non-Deuterated or Lower-Purity Desethyloxybutynin-d5 Standards Cannot Substitute for High-Quality Desethyloxybutynin-d5 (hydrochloride) in Regulated Bioanalysis


In LC-MS/MS quantification, a non-deuterated structural analog or a lower-purity deuterated standard cannot reliably correct for matrix effects and ionization suppression [1]. The mass difference between an unlabeled analyte and a non-isotopic internal standard often leads to differential extraction recovery and ionization efficiency, resulting in inaccurate concentration measurements [2]. Furthermore, isotopic purity below 98% atom D introduces significant isotopic cross-talk between the internal standard and analyte channels, compromising assay sensitivity and linearity at low ng/mL levels . Desethyloxybutynin-d5 (hydrochloride), with its defined 5 Da mass shift and high isotopic enrichment, mitigates these risks, ensuring the ruggedness required for regulatory bioequivalence trials [3].

Matrix Effect Non-deuterated structural analogs may exhibit different extraction recovery and ionization efficiency, limiting reliable matrix effect correction.
Isotopic Purity Lower isotopic enrichment can introduce cross-talk between ISTD and analyte channels, potentially reducing assay sensitivity and LLOQ.

Quantitative Differentiation of Desethyloxybutynin-d5 (hydrochloride) Against Non-Deuterated and Alternative Isotopic Internal Standards


5.02 Da Mass Shift Enables Baseline Chromatographic Resolution and Distinct MRM Transitions

Desethyloxybutynin-d5 (hydrochloride) incorporates five deuterium atoms on the ethylamino group, increasing its monoisotopic mass to 370.21 g/mol (free base), compared to 329.19 g/mol for unlabeled desethyloxybutynin free base . This 41.02 Da difference (or 5.02 Da difference between hydrochloride salts) ensures baseline separation in mass spectrometry, with precursor ion m/z values of 335.2 for the analyte and 340.2 for the internal standard in positive ESI mode [1]. The distinct product ions (e.g., m/z 96.1 for the analyte and m/z 101.1 for the deuterated analog) allow for interference-free quantitation [2].

Mass shift resolution
Analytical context
Precursor m/z 340.2 (d5) vs 335.2 (unlabeled); product ions m/z 101.1 vs 96.1
Supports baseline separation and interference-free MRM transitions
Mass shift exceeds typical regulatory guidance threshold for isotopic ISTD
LC-MS/MS Bioanalysis Stable Isotope Dilution

98% Atom D Isotopic Enrichment Minimizes Cross-Talk and Maximizes Assay Sensitivity

Desethyloxybutynin-d5 (hydrochloride) is supplied with an isotopic enrichment of 98% atom D, as specified by multiple vendors [1]. This high enrichment ensures that ≥98% of the internal standard molecules contain the full complement of five deuterium atoms, limiting the contribution of the internal standard to the analyte MRM channel to ≤2% [2]. In contrast, lower-purity deuterated standards (e.g., 95% atom D) would generate up to 5% isotopic overlap, significantly reducing the lower limit of quantitation (LLOQ) and assay dynamic range [3].

Isotopic enrichment
Class-level
98% atom D
Limits isotopic cross-talk to improve signal-to-noise at low concentrations
Lower-purity standards (e.g., 95% atom D) may reduce LLOQ capability
Isotopic Purity LC-MS/MS Quantitation Method Validation

Validated Performance in Human Plasma Bioanalysis with Linear Ranges Down to 0.025 ng/mL

In a validated LC-MS/MS method for oxybutynin and N-desethyl oxybutynin in human plasma, deuterated internal standards (including desethyloxybutynin-d5) enabled a linear calibration range of 0.025–10.0 ng/mL for oxybutynin enantiomers and 0.25–100 ng/mL for N-desethyl oxybutynin enantiomers [1][2]. The IS-normalized matrix factors ranged from 0.96 to 1.07, demonstrating effective compensation for ion suppression/enhancement [3]. Without a stable isotope-labeled internal standard, such low concentration ranges would be unattainable due to variable matrix effects [4].

Human plasma validation
Analytical context
IS-normalized matrix factors 0.96–1.07; linearity 0.025–100 ng/mL (enantiomer-dependent)
Demonstrates effective matrix effect control in human plasma research matrices
Method validated in published bioequivalence research context
Bioequivalence Pharmacokinetics Method Validation

Regulatory-Ready Traceability and Suitability for ANDA/QC Applications

Desethyloxybutynin-d5 (hydrochloride) is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use as a reference standard for traceability against USP or EP pharmacopeial standards [1]. Vendors explicitly state its suitability for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDAs) for oxybutynin . This contrasts with non-certified deuterated standards that may lack the documentation required for regulatory submission .

Traceability package
Specification review
Compliant characterization data; traceability to USP/EP standards
Supports method validation documentation for generic oxybutynin research
Regulatory suitability requires independent assessment
Regulatory Compliance Method Validation Quality Control

Validated Research and Industrial Application Scenarios for Desethyloxybutynin-d5 (hydrochloride)


Quantitative Bioanalysis of N-Desethyloxybutynin in Human Plasma for Oxybutynin Bioequivalence Studies

Used as an internal standard in validated LC-MS/MS methods to measure N-desethyloxybutynin concentrations over a linear range of 0.25–100 ng/mL, with IS-normalized matrix factors of 0.96–1.07, ensuring accurate pharmacokinetic profiling in healthy subjects [1][2].

Method Development and Validation for ANDA Submissions

Employed as a certified reference standard with traceability to USP/EP monographs, supporting analytical method validation (AMV) and quality control (QC) testing for generic oxybutynin formulations [3].

Stable Isotope Dilution Assays for Preclinical Pharmacokinetic Studies

Leveraged in LC-MS/MS assays to correct for matrix effects in animal plasma (e.g., rat, dog), enabling accurate determination of metabolite exposure following oral or transdermal oxybutynin administration .

Chiral Separation and Enantioselective Pharmacokinetic Analysis

Applied in chiral LC-MS/MS methods to quantify (R)- and (S)-N-desethyloxybutynin enantiomers, revealing stereoselective disposition and enabling correlation with differential muscarinic receptor binding affinities [4].

Application
Selection Property
Validation Focus
Oxybutynin metabolite bioanalysis in human plasma research
Stable isotope dilution LC-MS/MS with defined mass shift
Matrix effect compensation and linearity in research matrices
Analytical method validation for generic oxybutynin studies
Regulatory-style characterization package and USP/EP traceability
Method validation documentation review
Preclinical pharmacokinetic research
SIL-IS for correction of animal plasma matrix effects
Exposure-model interpretation in rodent or dog plasma
Chiral enantioselective pharmacokinetic analysis
Compatible with chiral LC-MS/MS enantiomer separation
Enantiomer-specific disposition and muscarinic receptor context

Technical Documentation Hub

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